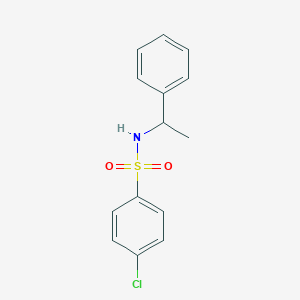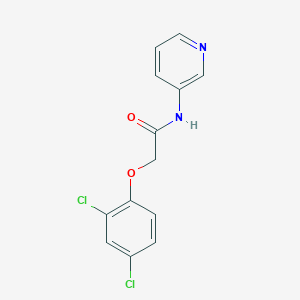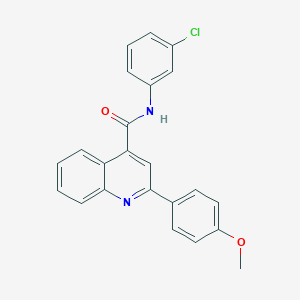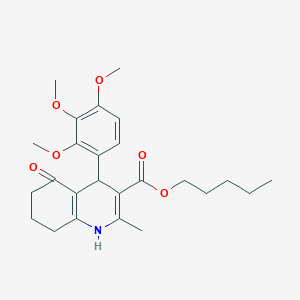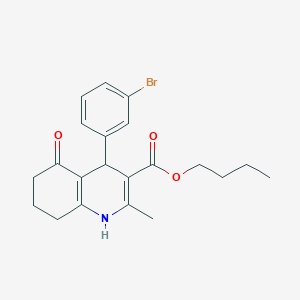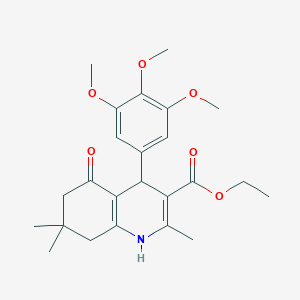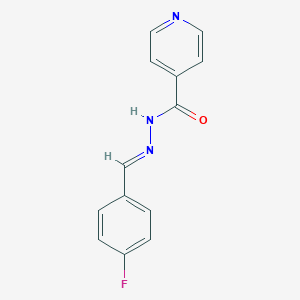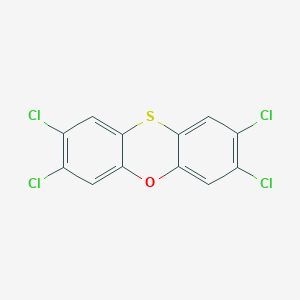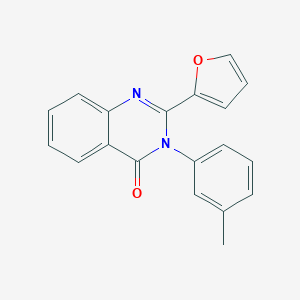
(4-(Pyridin-3-yl)phenyl)boronic acid
Overview
Description
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a type of boronic acid derivative . It has a molecular weight of 199.02 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids like “(4-(Pyridin-3-yl)phenyl)boronic acid” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki-Miyaura coupling reaction is also a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(4-(Pyridin-3-yl)phenyl)boronic acid” is C11H10BNO2 . The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H .Chemical Reactions Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 199.02 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
4-(Pyridin-3-yl)phenylboronic acid is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions. This type of reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. The compound’s role in these reactions is crucial due to its stability and ability to act as a functional group tolerant reagent .
HIV-1 Protease Inhibitors
This compound has been utilized in the preparation of HIV-1 protease inhibitors. These inhibitors are significant in the treatment of HIV/AIDS as they interfere with the virus’s life cycle by inhibiting a protease enzyme crucial for its replication .
Potential Cancer Therapeutics
4-(Pyridin-3-yl)phenylboronic acid is also involved in the development of potential cancer therapeutics. It serves as a precursor in the synthesis of PDK1 and protein kinase CK2 inhibitors, which are important targets in cancer research due to their roles in cell growth and survival .
Sensing Applications
The boronic acid moiety of this compound exhibits interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property lends itself to various sensing applications, where it can be used to detect the presence of these substances .
Synthesis of Phenyl Boronic Acid Containing Dyes
Researchers have reported on the efficient synthesis of phenyl boronic acid (PBA)-BODIPY dyes using 4-(Pyridin-3-yl)phenylboronic acid. These dyes combine the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety, making them useful in various analytical applications .
Mechanism of Action
The Suzuki-Miyaura coupling reaction, in which “(4-(Pyridin-3-yl)phenyl)boronic acid” is often used, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Safety and Hazards
“(4-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNIURBDZXTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597062 | |
| Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-3-yl)phenyl)boronic acid | |
CAS RN |
170230-28-1 | |
| Record name | B-[4-(3-Pyridinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



